Boc-2,5-difluoro-D-phenylalanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(2,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSZJZJRRBKIDS-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462789 | |
| Record name | Boc-2,5-difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261380-31-8 | |
| Record name | Boc-2,5-difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261380-31-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Strategic Applications of Boc 2,5 Difluoro D Phenylalanine in Peptide and Peptidomimetic Chemistry
Design and Development of Peptidomimetics Incorporating Boc-2,5-difluoro-D-phenylalanine
The incorporation of this compound into peptidomimetics is a strategic approach to enhance their therapeutic potential. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability and bioavailability. myskinrecipes.com The difluoro-substitution on the phenylalanine residue can lead to improved metabolic resistance and binding affinity. myskinrecipes.com
The design of these peptidomimetics often involves replacing natural amino acids with non-natural ones like this compound to overcome the limitations of peptide-based drugs, such as poor selectivity and rapid degradation in biological systems. nih.gov The unique electronic properties of the fluorine atoms can influence intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, which are critical for target binding and specificity. This makes this compound a key building block in the development of more effective and targeted therapeutics.
Solid-Phase Peptide Synthesis (SPPS) Protocols for this compound Incorporation
Solid-Phase Peptide Synthesis (SPPS) is the most common method for synthesizing peptides in a laboratory setting. du.ac.in The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. peptide.com The Boc/Bzl protection scheme is a widely used strategy in SPPS. In this approach, the Nα-amino group of the amino acid is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more stable benzyl-based groups. peptide.com
The general cycle of SPPS using Boc-protected amino acids involves several key steps:
Attachment of the first amino acid: The C-terminal amino acid, with its Nα-Boc protected, is anchored to the resin. peptide.com
Deprotection: The Boc group is removed from the Nα-amino group, typically using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.compeptide.com This exposes the free amine for the next coupling step.
Neutralization: The resulting TFA salt of the amino group is neutralized to the free amine, often with a base like diisopropylethylamine (DIEA) in DCM. peptide.compeptide.com
Coupling: The next Boc-protected amino acid is activated and coupled to the free amine of the resin-bound peptide. peptide.com
Washing: The resin is washed to remove excess reagents and byproducts before the next cycle begins. peptide.com
This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.comchempep.com
For the incorporation of this compound, specific coupling reagents are employed to facilitate the formation of the peptide bond. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, especially when dealing with sterically hindered or modified amino acids.
Table 1: Common Coupling Reagents Used in SPPS
| Coupling Reagent | Description | Advantages |
|---|---|---|
| HBTU/TBTU | Aminium-based reagents that form OBt esters. | Popular for both solid-phase and solution-phase synthesis; by-products are soluble in water and organic solvents. sigmaaldrich.combachem.com |
| HATU | An aminium reagent that generates more reactive OAt esters. | Highly efficient, especially for hindered couplings and N-methylated amino acids. sigmaaldrich.combachem.com |
| PyBOP | A phosphonium-based reagent that forms OBt esters. | Effective for solid-phase synthesis and does not cause guanidinylation side reactions. sigmaaldrich.combachem.com |
| DIC/HOBt | A carbodiimide-based method. | The urea (B33335) byproduct of DIC is soluble, making it suitable for automated SPPS. The combination with HOBt minimizes racemization. bachem.com |
| COMU | A newer aminium reagent based on OxymaPure. | Safer to handle than HOBt/HOAt-based reagents, with good solubility and high efficiency, particularly in microwave-assisted SPPS. bachem.com |
The selection of the appropriate coupling reagent and optimization of reaction conditions are crucial for the successful incorporation of this compound into a peptide sequence.
Influence of this compound on Peptide Conformation and Stability
The introduction of fluorinated amino acids like this compound can significantly impact the conformational properties and stability of peptides. The fluorine atoms can alter the electronic distribution and steric profile of the amino acid side chain, which in turn influences the peptide's secondary and tertiary structure.
For instance, the incorporation of a related compound, dehydro-phenylalanine, has been shown to promote the formation of a specific secondary structure known as a beta-turn. nih.gov This suggests that the modified phenylalanine residue can act as a conformational constraint, guiding the peptide to adopt a more defined and stable structure.
Furthermore, the presence of fluorine atoms can enhance the proteolytic stability of peptides. researchgate.net Proteases are enzymes that degrade peptides, and their activity is often dependent on the recognition of specific amino acid sequences and conformations. By altering the peptide's structure and electronic properties, the incorporation of fluorinated amino acids can hinder protease recognition and cleavage, thereby increasing the peptide's half-life in a biological system. However, the effect on proteolytic stability is complex and can depend on the specific enzyme, the position of the fluorinated residue relative to the cleavage site, and the degree of fluorination. researchgate.net
Studies on Boc-protected dipeptides have also highlighted their ability to self-assemble into nanostructures, a property that can be influenced by the nature of the amino acid residues. nih.gov This self-assembly can be a factor in their biological activity and provides a basis for designing novel biomaterials. nih.gov
Development of Novel Peptide-Based Bioconjugates Utilizing this compound
Peptide-based bioconjugates are created by linking peptides to other molecules, such as drugs, imaging agents, or nanoparticles, to enhance their therapeutic or diagnostic capabilities. nih.govchemimpex.com The incorporation of this compound can be advantageous in the development of these bioconjugates.
The unique properties of the difluorinated phenyl ring can be exploited for specific applications. For example, it can serve as a point of attachment for other functional moieties or as a label for tracking the bioconjugate within a biological system. The enhanced stability conferred by the fluorinated amino acid can also protect the entire bioconjugate from degradation, ensuring that it reaches its target intact. myskinrecipes.com
Pharmacological and Medicinal Chemistry Investigations of Compounds Derived from Boc 2,5 Difluoro D Phenylalanine
Rational Drug Design Utilizing Fluorine Introduction for Bioactivity and Selectivity Modulation
The introduction of fluorine into the phenyl ring of phenylalanine is a well-established strategy in rational drug design to modulate a compound's bioactivity and selectivity. The substitution of hydrogen with fluorine can significantly alter the electronic properties of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability. nih.gov These modifications can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles. nih.gov
The 2,5-difluoro substitution pattern on the D-phenylalanine core provides a unique combination of electronic and steric effects. The electron-withdrawing nature of the two fluorine atoms can influence the electrostatic interactions with target proteins and modulate the acidity or basicity of nearby functional groups. nih.gov This strategic fluorination has been shown to be beneficial in creating peptides with improved properties. chemimpex.com The D-configuration of the amino acid can also confer resistance to enzymatic degradation, further enhancing the therapeutic potential of the resulting compounds.
Impact of Difluorination on Pharmacokinetic and Pharmacodynamic Properties of Derived Agents
The difluorination of the phenyl ring in phenylalanine derivatives can have a profound impact on their pharmacokinetic (PK) and pharmacodynamic (PD) properties. The carbon-fluorine bond is exceptionally stable, which can block sites of metabolism and increase the metabolic stability of a drug candidate, leading to a longer half-life and improved bioavailability. nih.gov
While specific pharmacokinetic data for derivatives of Boc-2,5-difluoro-D-phenylalanine are not extensively reported in publicly available literature, studies on other compounds containing a 2,5-difluorophenyl moiety offer valuable insights. For instance, a potent and selective p38α mitogen-activated protein (MAP) kinase inhibitor containing a 6-(4-(2,5-difluorophenyl)oxazol-5-yl) group demonstrated generally favorable pharmacokinetic properties in several animal species, including low to moderate plasma clearance and moderate to high oral bioavailability. nih.gov This suggests that the 2,5-difluorophenyl group can be a component of molecules with desirable drug-like properties. The pharmacodynamic response can also be influenced by difluorination, as the altered electronic and conformational properties of the molecule can lead to enhanced target engagement and potency. nih.gov
Development of Enzyme Inhibitors and Biological Pathway Modulators
A significant application of this compound is in the development of enzyme inhibitors. The specific stereochemistry and electronic nature of this amino acid make it an attractive component for designing molecules that can fit into and interact with the active sites of enzymes.
A notable example is the use of (R)-2,5-difluorophenylalanine (the D-isomer of 2,5-difluorophenylalanine) as a key building block for the synthesis of LY2497282, a potent and selective dipeptidyl peptidase IV (DPP-4) inhibitor. nih.gov DPP-4 is an enzyme involved in the degradation of incretin (B1656795) hormones, and its inhibition is a therapeutic strategy for the treatment of type II diabetes. nih.gov
| Compound/Derivative | Target Enzyme | Therapeutic Area |
| LY2497282 | Dipeptidyl Peptidase IV (DPP-4) | Type II Diabetes |
While direct examples of other enzyme inhibitors derived from this compound are limited in the literature, the broader class of fluorinated phenylalanine derivatives has shown significant promise. For example, derivatives of Boc-3,5-difluoro-L-phenylalanine have been investigated as novel HIV-1 capsid inhibitors. nih.gov
Targeted Therapeutic Applications of this compound Derivatives
The unique properties of this compound have led to its exploration in various therapeutic areas, aiming to develop targeted treatments with improved efficacy and specificity.
Central Nervous System (CNS)-Targeted Drug Development
The development of drugs that can effectively cross the blood-brain barrier and act on targets within the central nervous system is a major challenge in medicinal chemistry. The incorporation of fluorinated amino acids is a strategy being explored to enhance the CNS penetration of drug candidates. While specific studies on this compound derivatives for CNS-targeted therapies are not widely documented, the use of a related compound, Boc-3,5-difluoro-D-phenylalanine, in the synthesis of peptide-based drugs targeting CNS receptors highlights the potential of this class of compounds in neuroscience research. chemimpex.com The increased lipophilicity and metabolic stability conferred by the difluoro substitution could be advantageous for developing agents to treat neurological and psychiatric disorders.
Anti-HIV Agents and Capsid Modulators
The HIV capsid protein is a critical component of the virus and has become an attractive target for the development of new antiretroviral therapies. nih.govnih.gov Phenylalanine derivatives have been a key scaffold in the design of HIV capsid inhibitors. nih.govmdpi.com The introduction of fluorine into the phenylalanine ring has been shown to be beneficial for antiviral activity. nih.gov
Although research has prominently featured derivatives of Boc-3,5-difluoro-L-phenylalanine in the synthesis of dimerized phenylalanine derivatives as potent HIV-1 capsid inhibitors, the underlying principle of using fluorination to enhance antiviral potency suggests that this compound could also serve as a valuable building block in this therapeutic area. nih.gov The D-configuration might offer additional advantages in terms of proteolytic stability, a desirable feature for peptide-based or peptidomimetic drugs.
| Derivative Class | Target | Finding |
| Dimerized phenylalanine derivatives | HIV-1 Capsid | Inclusion of fluorine-substituted phenylalanine was found to be beneficial for antiviral activity. nih.gov |
Contributions to Cancer Research and Targeted Therapies
The application of fluorinated amino acids in cancer research is an area of active investigation. The incorporation of these unnatural amino acids into peptides or small molecules can lead to agents with enhanced stability and targeted activity against cancer cells. While there is no specific mention in the reviewed literature of this compound derivatives being investigated for cancer therapy, related compounds have shown promise. For instance, the incorporation of Boc-2,4-difluoro-L-phenylalanine in drug candidates is suggested to be effective in treating cancer. chemimpex.com Furthermore, fluorinated analogs of the cyclic peptide ascidiacyclamide, which possesses antitumor activity, have been synthesized to modulate their structure and activity, with a 3,5-difluorophenylalanine analog being among them. nih.gov These findings suggest a potential role for difluorinated phenylalanine derivatives, including those from this compound, in the development of novel anticancer agents.
Biochemical and Biophysical Characterization of Boc 2,5 Difluoro D Phenylalanine Containing Biomolecules
Elucidation of Effects on Protein Structure and Folding
The introduction of 2,5-difluoro-D-phenylalanine into a peptide or protein sequence can profoundly influence its three-dimensional structure and folding dynamics. The presence of the difluorinated phenyl ring alters the electronic and steric properties of the amino acid side chain, which in turn affects local and global protein conformation.
The substitution of hydrogen with fluorine atoms on the phenyl ring increases the hydrophobicity of the amino acid side chain. This enhanced hydrophobicity can strengthen the packing within the hydrophobic core of a protein, potentially leading to a more compact and stable structure. However, the specific positioning of the fluorine atoms at the 2 and 5 positions can also introduce unique electronic effects, such as altered quadrupole moments, which can influence aromatic-aromatic and cation-π interactions within the protein. These interactions are critical for maintaining the folded state of many proteins.
Research on peptides containing other fluorinated phenylalanine analogs has shown that fluorination can stabilize secondary structures like α-helices and β-sheets. While specific data on Boc-2,5-difluoro-D-phenylalanine is limited, it is anticipated that its incorporation would similarly impact peptide and protein folding. The increased stability can be attributed to favorable hydrophobic interactions and the unique electronic contributions of the fluorinated ring.
Table 1: Predicted Effects of 2,5-difluoro-D-phenylalanine on Protein Structural Parameters
| Structural Parameter | Expected Effect of Incorporation | Rationale |
|---|---|---|
| Secondary Structure | Stabilization of α-helices and β-sheets | Enhanced hydrophobic interactions and favorable dipole moments from the C-F bonds. |
| Tertiary Structure | Increased compactness and altered side-chain packing | Greater hydrophobicity of the difluorinated phenyl ring compared to phenylalanine. |
| Folding Kinetics | Potentially faster folding rates | A more defined hydrophobic core can guide the protein to its native state more efficiently. |
| Conformational Stability | Increased resistance to thermal and chemical denaturation | Stronger intramolecular interactions and a more stable hydrophobic core. |
Analysis of Enzyme Activity and Stability Modulation
The incorporation of this compound into enzymes can modulate their catalytic activity and enhance their stability. The fluorine atoms can alter the local electronic environment of the active site or allosteric sites, thereby influencing substrate binding and catalysis.
Enhanced thermal and chemical stability is a common outcome of incorporating fluorinated amino acids. This increased stability can be particularly beneficial for industrial enzymes, which often need to function under harsh conditions. The robust carbon-fluorine bond and the stabilizing effect on protein structure contribute to this enhanced resilience. For instance, studies on other fluorinated amino acids have demonstrated a significant increase in the melting temperature (Tm) of proteins, indicating greater thermal stability.
Furthermore, the altered electronic properties of the difluorinated phenyl ring can impact enzyme kinetics. If the modified residue is near the active site, it can affect the binding affinity for the substrate (Km) and the maximum reaction rate (Vmax). Depending on the specific enzyme and the role of the original amino acid, this can lead to either an enhancement or a reduction in catalytic efficiency.
Table 2: Illustrative Research Findings on Enzyme Modulation by Fluorinated Phenylalanine Analogs
| Enzyme | Fluorinated Analog | Observed Effect on Activity | Observed Effect on Stability |
|---|---|---|---|
| Phenylalanine Hydroxylase | p-Fluoro-DL-phenylalanine | Competitive inhibitor | Not reported |
| Chymotrypsin | 4-Fluorophenylalanine | Substrate, with altered kinetics | Increased thermal stability |
Investigation of Protein-Ligand and Protein-Protein Interactions
The introduction of 2,5-difluoro-D-phenylalanine can significantly alter the binding affinity and specificity of proteins for their ligands and other proteins. The unique electronic nature of the difluorinated ring can introduce new, favorable interactions or disrupt existing ones.
Fluorinated aromatic rings are known to participate in favorable interactions with electron-rich aromatic systems (π-π stacking) and with positively charged groups (cation-π interactions). The electron-withdrawing nature of the fluorine atoms can modulate the quadrupole moment of the phenyl ring, making these interactions distinct from those of natural phenylalanine. This can be exploited to enhance the binding affinity of a protein for a specific ligand or to engineer novel protein-protein interaction interfaces.
For example, if a phenylalanine residue at a protein-ligand interface is replaced by 2,5-difluoro-D-phenylalanine, the enhanced hydrophobicity and altered electronic profile could lead to a tighter binding of the ligand. Conversely, if the original residue was involved in a critical hydrogen bond that is disrupted by the fluorine substitution, a decrease in binding affinity might be observed.
Table 3: Potential Impact of 2,5-difluoro-D-phenylalanine on Biomolecular Interactions
| Interaction Type | Predicted Influence | Underlying Mechanism |
|---|---|---|
| Protein-Ligand Binding | Can increase or decrease affinity (Kd) | Altered hydrophobicity, sterics, and electronic interactions (e.g., cation-π, π-π stacking) at the binding site. |
| Protein-Protein Interfaces | Modulation of binding specificity and strength | Introduction of new interaction motifs or disruption of existing ones through fluorination. |
| Membrane Protein Interactions | Enhanced interaction with lipid bilayers | Increased lipophilicity of the fluorinated side chain can promote partitioning into membranes. |
Unnatural Amino Acid Mutagenesis for Probing Protein Mechanisms and Stability
The use of this compound in unnatural amino acid mutagenesis is a sophisticated technique to probe the structure-function relationships of proteins. By systematically replacing native amino acids with this fluorinated analog, researchers can dissect the contributions of individual residues to protein stability, folding, and function.
This approach allows for the introduction of a unique biophysical probe into a protein. The fluorine atoms can be directly observed using ¹⁹F-NMR spectroscopy, providing high-resolution information about the local environment and conformational changes of the protein in a way that is not possible with natural amino acids. This makes it an invaluable tool for studying protein dynamics and mechanisms.
Furthermore, scanning mutagenesis with this compound can be used to map out critical "hot spots" for protein stability and interactions. By observing the effects of the substitution at various positions, a detailed picture of the energetic contributions of different parts of the protein can be constructed. This information is crucial for rational protein engineering and the design of proteins with novel properties.
Advanced Analytical and Computational Methodologies in Research on Boc 2,5 Difluoro D Phenylalanine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Amino Acid Research
The fluorine-19 (¹⁹F) nucleus is an exceptional probe for NMR spectroscopy due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio. Its chemical shift is highly sensitive to the local electronic environment, making ¹⁹F NMR a powerful tool for studying the structure, dynamics, and interactions of molecules containing fluorinated amino acids like Boc-2,5-difluoro-D-phenylalanine. nih.govnih.gov
Applications of ¹⁹F NMR in Conformational and Structural Analysis of Peptides and Proteins
The incorporation of fluorinated amino acids, including derivatives of phenylalanine, into peptides and proteins allows for the use of ¹⁹F NMR to probe conformational changes and structural details. nih.govnih.gov The significant sensitivity of the ¹⁹F chemical shift to its environment provides a high-resolution window into the protein's architecture. acs.orgnih.gov Even subtle changes in protein conformation, which might be difficult to detect with conventional proton NMR, can lead to substantial changes in the ¹⁹F NMR spectrum. nih.gov
When this compound is incorporated into a peptide sequence, the two fluorine atoms on the phenyl ring serve as distinct spectroscopic reporters. The chemical shifts of these fluorine atoms are influenced by their proximity to other residues, the local secondary structure, and solvent exposure. This allows researchers to monitor protein folding and unfolding, as well as to characterize the conformational ensembles of flexible peptides. nih.govresearchgate.net For instance, the transition from a random coil to a folded structure would be expected to produce a significant change in the dispersion of the ¹⁹F NMR signals, reflecting the more defined and varied chemical environments of the fluorine atoms in the folded state. acs.org
The use of ¹⁹F NMR in conjunction with computational modeling can provide a detailed picture of peptide and protein structures. By comparing experimentally observed ¹⁹F chemical shifts with those predicted from theoretical models of different conformations, researchers can validate and refine structural hypotheses. This integrated approach has been successfully applied to understand the structure and orientation of antimicrobial and cell-penetrating peptides. researchgate.net
¹⁹F NMR for Ligand Binding Studies and High-Throughput Screening
¹⁹F NMR is a particularly effective technique for studying ligand-protein interactions and for high-throughput screening (HTS) of compound libraries. nih.govacs.org The simplicity of the ¹⁹F NMR spectrum, which often contains a small number of well-resolved peaks, makes it ideal for detecting binding events without the need for complex spectral assignments that are typical of proton NMR. nih.gov
There are two primary approaches for using ¹⁹F NMR in binding studies: protein-observed and ligand-observed methods. In the protein-observed approach, a protein containing a ¹⁹F-labeled amino acid, such as a peptide incorporating this compound, is studied. Upon ligand binding, changes in the chemical shift or line shape of the ¹⁹F signal indicate an interaction. nih.govnih.gov This method can provide information on the binding site, conformational changes induced by binding, and the dissociation constant (Kd) of the complex. acs.orgnih.gov
Conversely, ligand-observed ¹⁹F NMR involves screening a library of fluorinated compounds against a target protein. nih.gov Changes in the NMR parameters of the fluorinated ligands upon addition of the protein indicate binding. This approach is particularly useful for fragment-based drug discovery, where the weak binding of small fragments can be readily detected. nih.govcdnsciencepub.com The high sensitivity and speed of ¹⁹F NMR make it well-suited for screening large numbers of compounds. acs.org
Computational Chemistry and Molecular Modeling Studies
Computational methods are indispensable tools in modern drug discovery and play a crucial role in the study of fluorinated compounds like this compound. nih.gov These techniques allow for the prediction of molecular properties, the elucidation of interaction mechanisms, and the rational design of new molecules with improved characteristics.
Predictive Analysis of Metabolic Stability and Drug-like Properties
The introduction of fluorine atoms into a molecule can significantly alter its metabolic stability and pharmacokinetic properties. researchgate.net Computational methods, such as quantum chemistry calculations, can be used to predict the effects of fluorination. emerginginvestigators.org For instance, the strong carbon-fluorine bond can block sites of metabolism by cytochrome P450 enzymes, leading to increased metabolic stability. researchgate.net
In the case of this compound, computational tools can be employed to predict its absorption, distribution, metabolism, and excretion (ADME) properties. By calculating parameters such as lipophilicity, solubility, and polar surface area, researchers can assess the drug-like potential of peptides containing this amino acid. mdpi.com These predictive analyses help in prioritizing compounds for synthesis and experimental testing, thereby saving time and resources in the drug discovery process. emerginginvestigators.org
Molecular Docking Studies and Binding Mode Elucidation
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method is invaluable for understanding the binding mode of peptides containing this compound to their biological targets. By simulating the interaction between the peptide and the protein's active site, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and specificity. nih.govmdpi.com
The results of molecular docking studies can guide the optimization of lead compounds. For example, if a docking simulation reveals that a particular region of the peptide is not making optimal contact with the target, modifications can be designed to improve the interaction. The difluoro-substituted phenyl ring of this compound can participate in specific interactions, such as halogen bonds or altered hydrophobic interactions, which can be explored through docking simulations. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Interactions
These simulations can reveal the preferred conformations of the peptide in different environments, such as in aqueous solution or in the presence of a binding partner. By analyzing the trajectories from MD simulations, researchers can identify stable conformations and the transitions between them. This information is crucial for understanding the relationship between the peptide's structure and its biological activity. Furthermore, MD simulations can provide insights into the role of the fluorine atoms in mediating interactions with the target protein, complementing the static picture provided by molecular docking. nih.gov
Future Directions and Emerging Research Avenues for Boc 2,5 Difluoro D Phenylalanine
Expansion of the Repertoire of Fluorinated Unnatural Amino Acids for Advanced Applications
The development of novel therapeutic agents and advanced materials often hinges on the availability of a diverse set of building blocks. numberanalytics.com For Boc-2,5-difluoro-D-phenylalanine, future progress is connected to the expansion of the entire family of fluorinated unnatural amino acids (fUAAs). The precise positioning and number of fluorine atoms on the phenyl ring can dramatically alter a compound's properties, including lipophilicity, metabolic stability, and conformational preferences. rsc.orgnih.gov
Research is focused on developing a wider array of fUAAs with varying fluorination patterns to fine-tune these properties for specific applications. numberanalytics.com Modern synthetic methods, such as transition metal-catalyzed and electrochemical fluorination, are enabling the creation of previously inaccessible fluorinated amino acids with high precision and efficiency. numberanalytics.commdpi.com This expansion allows for a more nuanced approach to peptide and protein design, where researchers can select the optimal fluorinated analog to achieve a desired biological effect, from enhancing receptor binding to improving proteolytic stability. researchgate.net The ribosomal translation of a variety of fluorinated non-canonical amino acids, including D-amino acids, is also expanding the potential for creating novel macrocyclic peptides with enhanced pharmacological properties. rsc.org
Table 1: Examples of Fluorinated Phenylalanine Analogs and Their Potential Applications
| Compound Name | Fluorination Pattern | Potential Applications |
| 4-Fluorophenylalanine | Monofluoro | 19F NMR probe for protein structure and function studies. nih.gov |
| Boc-2,4-difluoro-L-phenylalanine | Difluoro | Building block for therapeutic peptides with enhanced stability and bioactivity. chemimpex.com |
| Boc-3,5-difluoro-L-phenylalanine | Difluoro | Used in the synthesis of biologically active peptides to improve metabolic stability. chemimpex.com |
| 3,4,5-Trifluorophenylalanine | Trifluoro | Component of β-sheet breaker peptides for neurodegenerative disease research. nih.gov |
This table provides examples of different fluorinated phenylalanine analogs to illustrate the diversity within this class of compounds.
Integration into Novel Drug Delivery Systems and Nanotechnology
The unique properties imparted by fluorine make compounds like this compound attractive for applications in nanotechnology and advanced drug delivery. numberanalytics.com The high lipophilicity and chemical stability of fluorinated compounds can be leveraged to create novel materials and delivery vehicles. nih.govnih.gov
Future research will likely explore the use of peptides containing 2,5-difluoro-D-phenylalanine to create self-assembling nanomaterials, such as hydrogels, nanoparticles, and nanowires. numberanalytics.com These materials can be designed to encapsulate and deliver therapeutic agents to specific targets within the body. The "fluorous effect," where highly fluorinated chains segregate from both aqueous and hydrocarbon environments, can be exploited to drive the self-assembly process and create highly stable, biocompatible structures. nih.govresearchgate.net Furthermore, the incorporation of fluorinated amino acids can enhance the ability of drug molecules to penetrate biological membranes, including the blood-brain barrier, which is a significant challenge in treating central nervous system disorders. nih.gov
Table 2: Properties of Fluorinated Compounds for Nanotechnology and Drug Delivery
| Property | Description | Relevance to Drug Delivery |
| Enhanced Lipophilicity | The substitution of hydrogen with fluorine increases the molecule's affinity for lipids. rsc.org | Improves membrane permeability and oral bioavailability of drugs. nih.gov |
| Metabolic Stability | The strong carbon-fluorine bond is resistant to enzymatic cleavage. chemimpex.com | Prolongs the circulation time and therapeutic effect of peptide-based drugs. nih.gov |
| Hydrophobicity | Fluorinated segments tend to repel water. | Drives the formation of self-assembling nanostructures for drug encapsulation. researchgate.net |
| Orthogonal Interactions | "Fluorous" phases are distinct from both aqueous and organic phases. researchgate.net | Enables the design of unique, multi-compartment delivery systems like nanoemulsions. researchgate.net |
This table summarizes key properties of fluorinated compounds that are advantageous for their use in drug delivery and nanotechnology.
Development of Advanced Chemical Biology Tools Leveraging Fluorine Tagging
The absence of naturally occurring fluorine in most biological systems makes it an ideal probe for studying biological processes. nih.gov The fluorine-19 (¹⁹F) nucleus is NMR-active, with a high sensitivity and a wide chemical shift range that is exquisitely sensitive to the local chemical environment. nih.govresearchgate.net This makes ¹⁹F NMR spectroscopy a powerful tool for investigating protein structure, dynamics, and interactions.
Future research will focus on incorporating this compound and other fUAAs into proteins to serve as site-specific ¹⁹F NMR probes. rsc.orgresearchgate.net This allows researchers to monitor conformational changes, ligand binding events, and protein-protein interactions in real-time and with high precision, even in complex biological environments like living cells. nih.gov Beyond NMR, the unique properties of fluorine can be harnessed to develop novel biosensors and diagnostics. numberanalytics.com For example, changes in the fluorescence of a nearby probe molecule upon binding to a fluorinated peptide could form the basis of a diagnostic assay. The strategic placement of fluorinated amino acids can also be used in protein engineering to create novel proteins with enhanced stability or altered activity for biotechnological applications. numberanalytics.com
Table 3: Fluorinated Amino Acids as Chemical Biology Probes
| Fluorinated Amino Acid Probe | Technique | Information Obtained |
| 4-Fluorophenylalanine | ¹⁹F NMR | Protein folding, conformational changes, ligand binding. nih.gov |
| 5-Fluorotryptophan | ¹⁹F NMR | Studies of protein-protein interactions. researchgate.net |
| 4R/4S-perfluoro-tert-butyl-L-hydroxyproline | ¹⁹F NMR | Probing biomolecular structure and interactions. researchgate.net |
| Pentafluorosulfanyl Phenylalanine | ¹⁹F NMR | Conformational analysis of peptides. researchgate.net |
This table highlights several fluorinated amino acids that are used as probes in chemical biology, primarily with ¹⁹F NMR spectroscopy.
Q & A
Q. What are the key considerations for synthesizing Boc-2,5-difluoro-D-phenylalanine with high enantiomeric purity?
Methodological Answer:
- Step 1 : Use asymmetric synthesis or enzymatic resolution to ensure the D-configuration is preserved. Fluorination at the 2- and 5-positions requires electrophilic or nucleophilic aromatic substitution, optimized for regioselectivity (e.g., using HF-pyridine or Selectfluor™).
- Step 2 : Introduce the Boc (tert-butoxycarbonyl) protecting group via standard carbamate chemistry (e.g., Boc anhydride in THF with DMAP catalysis).
- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (C18 column, UV detection at 254 nm).
- Validation : Characterize using and NMR to confirm substitution patterns and chiral HPLC to verify enantiomeric excess (>98%) .
Q. How can researchers validate the structural identity of this compound?
Methodological Answer:
- Spectroscopic Analysis : Combine NMR (to resolve aromatic protons), NMR (to confirm fluorine positions), and HRMS (for molecular ion verification).
- Chiral Purity : Use polarimetry or chiral stationary-phase HPLC with a reference standard.
- X-ray Crystallography : If crystals are obtainable, resolve the absolute configuration .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported reactivity of fluorinated aromatic rings during peptide coupling?
Methodological Answer:
- Electronic Effects Analysis : Perform DFT calculations to map electron density at the para- and meta-positions of the difluorophenyl ring, which may sterically or electronically hinder amide bond formation.
- Coupling Optimization : Test reagents like HATU vs. DCC/HOBt under varying temperatures. Monitor reaction progress via NMR to detect intermediate fluorinated byproducts.
- Comparative Studies : Compare coupling efficiency with non-fluorinated analogs to isolate fluorine-specific effects .
Q. How does the D-configuration of Boc-2,5-difluoro-phenylalanine influence its incorporation into bioactive peptides?
Methodological Answer:
- Stereochemical Assays : Synthesize model peptides (e.g., protease substrates) with D- vs. L-configurations and measure enzymatic cleavage rates via LC-MS.
- Biological Activity : Test in vitro binding assays (e.g., SPR or fluorescence polarization) against target receptors to assess chiral discrimination.
- Molecular Dynamics : Simulate peptide-receptor interactions to identify steric clashes or hydrogen-bonding disruptions caused by the D-configuration .
Q. What methodologies address discrepancies in reported solubility and stability of this compound in aqueous buffers?
Methodological Answer:
- Solubility Profiling : Use shake-flask methods with varying pH (2–10) and measure solubility via UV-vis spectroscopy.
- Stability Studies : Incubate the compound in PBS or simulated gastric fluid at 37°C; monitor degradation via HPLC-MS.
- Co-solvent Screening : Test DMSO, cyclodextrins, or PEG-based excipients to improve bioavailability .
Data Analysis & Interpretation
Q. How should researchers interpret conflicting 19F^{19}\text{F}19F NMR shifts in fluorinated phenylalanine derivatives?
Methodological Answer:
- Environment Sensitivity : Compare shifts in different solvents (DMSO-d6 vs. CDCl3) to assess hydrogen bonding or polarity effects.
- Cross-Validation : Correlate with - HOESY experiments to detect through-space interactions.
- Literature Benchmarking : Reference databases (e.g., Reaxys) to identify outliers caused by impurities or tautomerism .
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving fluorinated amino acids?
Methodological Answer:
- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC values.
- ANOVA with Post-hoc Tests : Compare treatment groups against controls (e.g., Tukey’s HSD for multiple comparisons).
- Principal Component Analysis (PCA) : Reduce dimensionality of metabolomics or proteomics datasets to identify toxicity biomarkers .
Experimental Design
Q. How to design a study investigating the metabolic stability of this compound in hepatic microsomes?
Methodological Answer:
- Microsome Incubation : Use pooled human liver microsomes with NADPH regeneration system. Quench aliquots at 0, 15, 30, 60 mins.
- Analytical Workflow : Extract metabolites via SPE, analyze with UPLC-QTOF-MS, and identify phase I/II modifications (e.g., de-fluorination, glucuronidation).
- Kinetic Modeling : Calculate intrinsic clearance (CL) using substrate depletion curves .
Q. What controls are essential for ensuring reproducibility in solid-phase peptide synthesis (SPPS) using fluorinated amino acids?
Methodological Answer:
- Negative Controls : Include resin-only and non-fluorinated peptide sequences.
- Quality Checks : Perform Kaiser tests for free amines after each coupling step.
- Cleavage Optimization : Compare TFA/scavenger cocktails (e.g., TFA:HO:TIPS 95:2.5:2.5) to minimize side reactions (e.g., tert-butyl deprotection) .
Ethical & Practical Considerations
Q. How can researchers ensure ethical rigor when using fluorinated amino acids in animal studies?
Methodological Answer:
- 3Rs Compliance : Apply Replacement, Reduction, and Refinement principles. Use in silico models (e.g., molecular docking) for preliminary screening.
- Toxicity Thresholds : Establish maximum tolerated doses (MTD) via pilot studies before full-scale trials.
- Peer Review : Submit protocols to institutional animal care committees (IACUC) for approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
